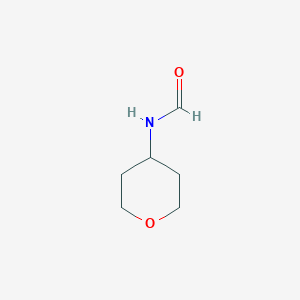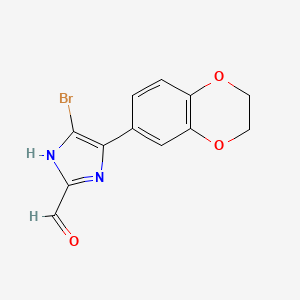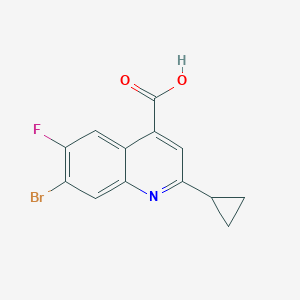![molecular formula C13H12N2O2 B13708918 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one is a heterocyclic compound that features a fused oxazine and quinoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of iron and acetic acid, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are structurally similar and have been studied for their biological activities, such as insulin release inhibition and vascular smooth muscle relaxation.
3,4-Dihydro-2H-[1,4]oxazino[2,3-f]quinazolin derivatives: These compounds have shown significant inhibitory activities against EGFR tyrosine kinase and are being investigated as potential cancer treatment agents.
Uniqueness
2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2,2-dimethyl-4H-[1,4]oxazino[3,2-c]quinolin-3-one |
InChI |
InChI=1S/C13H12N2O2/c1-13(2)12(16)15-10-7-14-9-6-4-3-5-8(9)11(10)17-13/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
OHEVBAQLYPIJQD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC2=C(O1)C3=CC=CC=C3N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)


![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)


![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)


![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)


